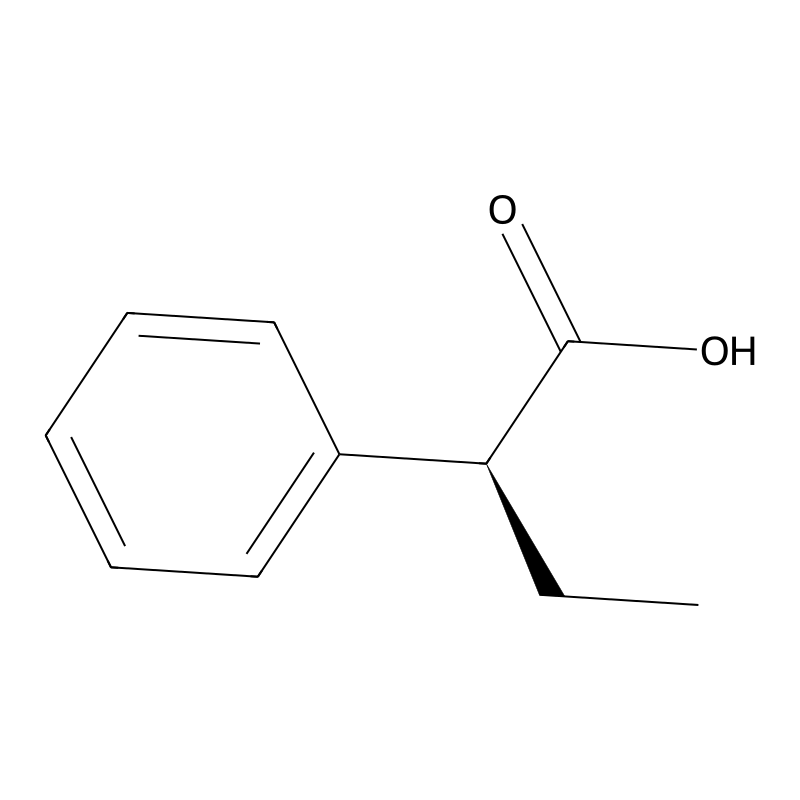(S)-(+)-2-Phenylbutyric acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
(S)-(+)-2-Phenylbutyric acid, also known as 2-phenylbutanoic acid, is an organic compound classified within the phenylpropanoids. Its molecular formula is , and it has a molecular weight of approximately 164.20 g/mol. This compound features a chiral center, making it exist in two enantiomeric forms, with the (S)-enantiomer being of particular interest due to its biological activity and potential therapeutic applications. It is commonly found in various biological systems, including bacteria and mammals, suggesting its metabolic significance across different life forms .
Research suggests that (S)-(+)-2-Phenylbutyric acid may have various potential mechanisms of action depending on the context. Here are two notable examples:
Inhibition of Urea Cycle Enzymes
Studies indicate that (S)-(+)-2-Phenylbutyric acid can act as a chain terminator in the urea cycle, a pathway for removing excess nitrogen from the body. This property is under investigation for its potential role in treating urea cycle disorders.
Protein Chaperone Activity
(S)-(+)-2-Phenylbutyric acid may act as a chemical chaperone, assisting in the proper folding and stability of specific proteins within cells. This mechanism is being explored for its potential therapeutic effects in diseases like cystic fibrosis.
Inborn Errors of Urea Cycle
(S)-(+)-2-Phenylbutyric acid is being investigated as a potential treatment for inborn errors of the urea cycle (IUU) - a group of genetic disorders affecting the body's ability to remove ammonia, a waste product from protein breakdown. These disorders can lead to serious neurological complications. (S)-(+)-2-Phenylbutyric acid works by converting into phenylacetylglutamine (PAGln) in the body. PAGln can then be excreted in the urine, helping to eliminate excess nitrogen and reduce ammonia levels. Studies have shown promising results in reducing blood ammonia levels in patients with IUUs [].
Source
Cancer Research
(S)-(+)-2-Phenylbutyric acid has emerged as a potential therapeutic agent in cancer research. Studies suggest it may possess anti-tumor properties by affecting various cellular processes in cancer cells, including:
- Differentiation: (S)-(+)-2-Phenylbutyric acid may induce cancer cells to mature into normal cells [].
- Cell cycle arrest: It may interfere with the cell cycle, preventing uncontrolled proliferation of cancer cells [].
- Histone Deacetylase (HDAC) inhibition: (S)-HDACs are enzymes involved in gene regulation. (S)-(+)-2-Phenylbutyric acid's ability to inhibit HDACs might influence the expression of genes that control cell growth and survival.
Important Note
The research on (S)-(+)-2-Phenylbutyric acid for cancer treatment is ongoing, and more studies are needed to determine its efficacy and safety in clinical settings.
Other Areas of Investigation
(S)-(+)-2-Phenylbutyric acid is also being explored for its potential role in:
- Esterification: It can react with alcohols to form esters, which are often used in fragrance and flavor industries.
- Decarboxylation: Under certain conditions, it may lose carbon dioxide to form phenylbutane.
- Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
The compound's reactivity is largely influenced by the presence of the phenyl group, which can stabilize carbocations formed during reactions .
(S)-(+)-2-Phenylbutyric acid exhibits notable biological activities. It has been studied for its potential neuroprotective effects and role in metabolic regulation. Specifically, it has shown promise in:
- Neuroprotection: Research indicates that this compound may help protect neuronal cells from oxidative stress and inflammation.
- Metabolic Disorders: It has been explored as a potential treatment for disorders such as urea cycle disorders due to its ability to enhance nitrogen metabolism .
Furthermore, its secondary metabolite nature suggests it may play roles in signaling or defense mechanisms within organisms .
Several methods exist for synthesizing (S)-(+)-2-Phenylbutyric acid:
- Chiral Synthesis: Utilizing chiral catalysts or starting materials to ensure the production of the (S)-enantiomer.
- Asymmetric Synthesis: Employing asymmetric reactions involving prochiral substrates can yield this compound selectively.
- Biological Synthesis: Certain microorganisms have been shown to produce (S)-(+)-2-Phenylbutyric acid through metabolic pathways, offering a green synthesis route.
These methods emphasize both synthetic organic chemistry techniques and biotechnological approaches .
(S)-(+)-2-Phenylbutyric acid has various applications:
- Pharmaceuticals: Its neuroprotective properties make it a candidate for drug development targeting neurodegenerative diseases.
- Food Industry: As a flavoring agent, it can enhance the sensory attributes of food products.
- Biomarker Research: Its presence in specific food sources allows it to serve as a biomarker for dietary intake studies .
Interaction studies involving (S)-(+)-2-Phenylbutyric acid have primarily focused on its effects on metabolic pathways and cellular responses:
- Drug Interactions: Investigations into how this compound interacts with other medications are crucial for understanding its therapeutic potential and safety profile.
- Cellular Mechanisms: Studies have demonstrated that it may modulate signaling pathways related to inflammation and oxidative stress responses .
Several compounds share structural similarities with (S)-(+)-2-Phenylbutyric acid. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Phenylpropionic Acid | Similar phenyl group; shorter carbon chain | Less potent neuroprotective effects |
| 3-Phenylbutanoic Acid | Different position of phenyl group | Varying biological activity |
| α-Methylphenylacetic Acid | Contains an additional methyl group | Altered pharmacokinetics and metabolism |
(S)-(+)-2-Phenylbutyric acid stands out due to its specific chiral configuration and associated biological activities that are not as pronounced in these other compounds .
XLogP3
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant






